

Stability and degradation profile of 2-Acetyl-5-methylresorcinol

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Compound of Interest

Compound Name: 3,5-Dihydroxy-4-acetyltoluene

Cat. No.: B128320

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An In-Depth Technical Guide to the Stability and Degradation Profile of 2-Acetyl-5-methylresorcinol

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Introduction

2-Acetyl-5-methylresorcinol, with the IUPAC name 1-(2,6-dihydroxy-4-methylphenyl)ethanone, is a substituted phenolic compound of interest in various applications. Its structure, featuring a resorcinol moiety with acetyl and methyl substitutions, suggests potential biological activity but also inherent stability challenges. The resorcinol core is susceptible to oxidation, while the acetyl group introduces a chromophore that can be sensitive to light.

For researchers, scientists, and drug development professionals, a thorough understanding of a molecule's stability and degradation profile is not merely a regulatory requirement but a critical component of product development. It ensures the safety, quality, and efficacy of a final product. [1][2] Stability testing, particularly through forced degradation (e.g., heat, light, moisture), helps assess the intrinsic stability of a substance, potential degradation pathways, and helps in the development of stability-indicating analytical methods as mandated by regulatory bodies like the International Council for Harmonisation (ICH) Q1A(R2). [3][4]

Publicly available stability data specifically for 2-Acetyl-5-methylresorcinol is limited. Therefore, this guide is designed to serve as a comprehensive foundation for understanding its stability and degradation. We will proceed from the foundational concepts of stability testing to detailed, field-proven protocols for researchers to systematically investigate its stability and degradation profile. We will conclude with a discussion of predicted degradation pathways based on established chemical principles.

Physicochemical Properties and Predicted Intrinsic Stability

Understanding the molecule's structure is fundamental to predicting its stability.

- Chemical Name: 1-(2,6-dihydroxy-4-methylphenyl)ethanone
- Molecular Formula: $C_9H_{10}O_3$
- Molecular Weight: 166.17 g/mol
- Appearance: Colourless solid [5]
- Solubility: Soluble in chloroform [5]

Intrinsic Stability Insights:

The structure of 2-Acetyl-5-methylresorcinol contains two key functional groups that dictate its reactivity and potential instability:

- The Resorcinol Ring: The two hydroxyl groups on the aromatic ring are powerful activating groups, making the ring electron-rich. This high electron density facilitates oxidative degradation. Phenols can be easily oxidized to form colored quinone-type species, which would represent a significant degradation pathway.
- The Acetyl Group (Aromatic Ketone): The acetyl group is a chromophore that can absorb ultraviolet (UV) light. Aromatic ketones are known to be prone to various photochemical reactions, such as Norrish-type cleavages or photo-reduction, making the molecule susceptible to photolytic degradation. [9][10][11]

Therefore, the primary stability concerns for this molecule are predicted to be oxidation and photodegradation. Hydrolytic and thermal degradation mechanisms are also considered but are less likely to be the primary concerns under typical storage conditions.

Forced Degradation Studies: A Practical Framework

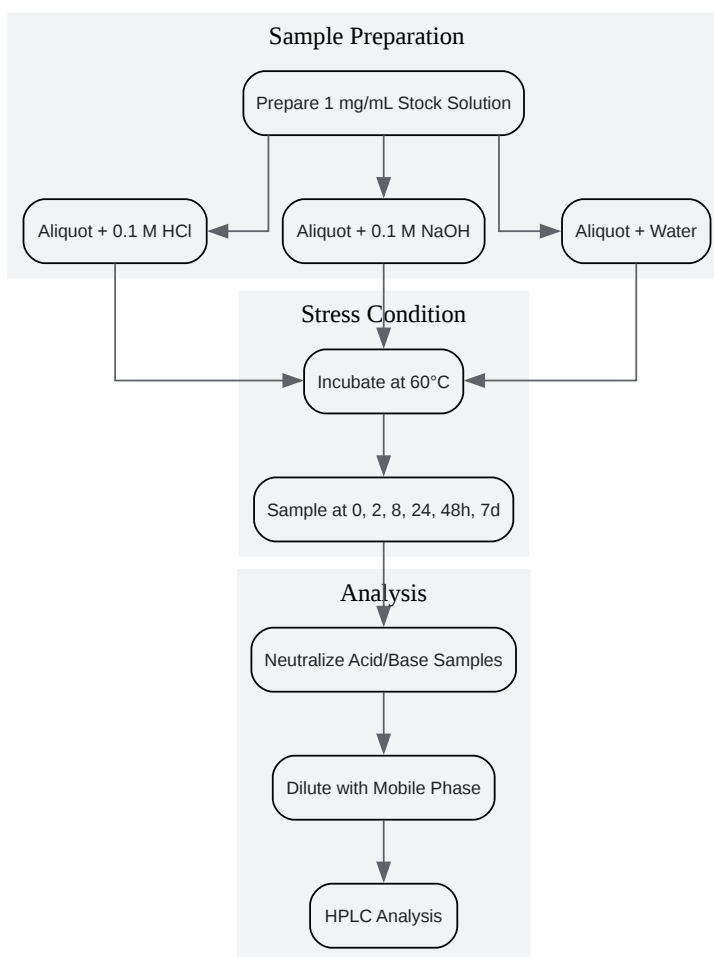
Forced degradation studies are essential to identify likely degradation products and to demonstrate the specificity of analytical methods.^{[1][2]} The goal is to achieve approximately 5-20% degradation, as excessive degradation can lead to secondary and tertiary products that may not be relevant under normal storage conditions.

Hydrolytic Degradation

Causality: This study evaluates the molecule's stability in aqueous solutions at different pH values. While the ether and ketone functionalities are generally stable, acidic and basic conditions can catalyze other degradation reactions or reveal pH-dependent instabilities.

Experimental Protocol:

- Prepare a stock solution of 2-Acetyl-5-methylresorcinol at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).
- For acid hydrolysis, transfer an aliquot of the stock solution into a vial and add an equal volume of 0.1 M hydrochloric acid.
- For base hydrolysis, transfer an aliquot of the stock solution into a separate vial and add an equal volume of 0.1 M sodium hydroxide.
- Prepare a neutral hydrolysis control by adding an equal volume of purified water.
- Cap the vials and place them in a temperature-controlled environment, typically at 60°C, for up to 7 days.^[12]
- Withdraw samples at predetermined time points (e.g., 0, 2, 8, 24, 48 hours, and 7 days).
- Before analysis, neutralize the acidic and basic samples. For the acidic sample, add an equimolar amount of NaOH; for the basic sample, add an equivalent amount of HCl.
- Dilute the samples to a suitable concentration with the mobile phase and analyze by a stability-indicating HPLC method.



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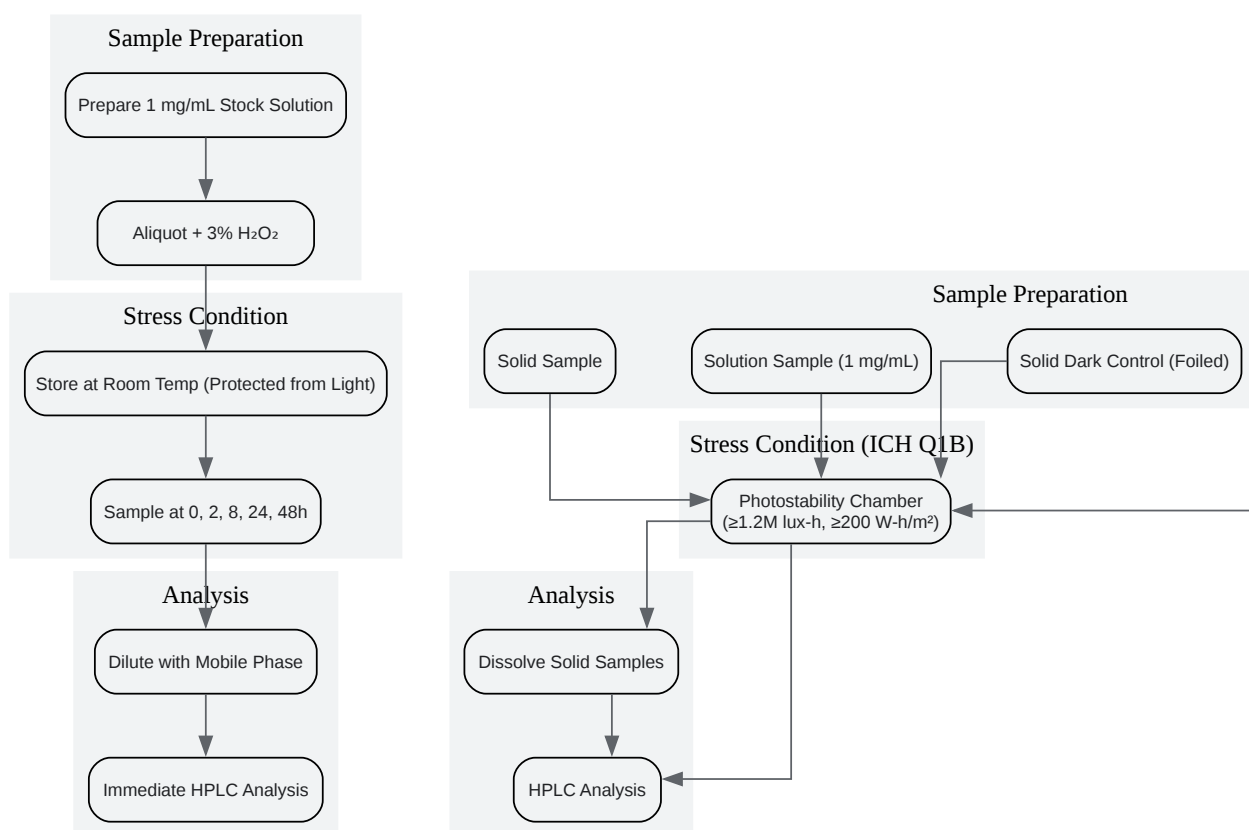
Fig 1. Experimental workflow for hydrolytic degradation study.

Oxidative Degradation

Causality: The resorcinol nucleus is highly susceptible to oxidation. Hydrogen peroxide (H_2O_2) is a common oxidizing agent used in stress testing to represent conditions encountered during manufacturing or storage.^{[6][8]}

Experimental Protocol:

- Prepare a 1 mg/mL stock solution of 2-Acetyl-5-methylresorcinol as described for the hydrolytic study.
- Transfer an aliquot of the stock solution into a vial.
- Add an appropriate volume of 3% hydrogen peroxide solution. The final concentration of H_2O_2 may need to be optimized to achieve the target degradation.
- Cap the vial and keep it at room temperature, protected from light, for up to 48 hours.
- Withdraw samples at predetermined time points (e.g., 0, 2, 8, 24, 48 hours).
- Dilute the samples to a suitable concentration with the mobile phase and analyze immediately by a stability-indicating HPLC method.



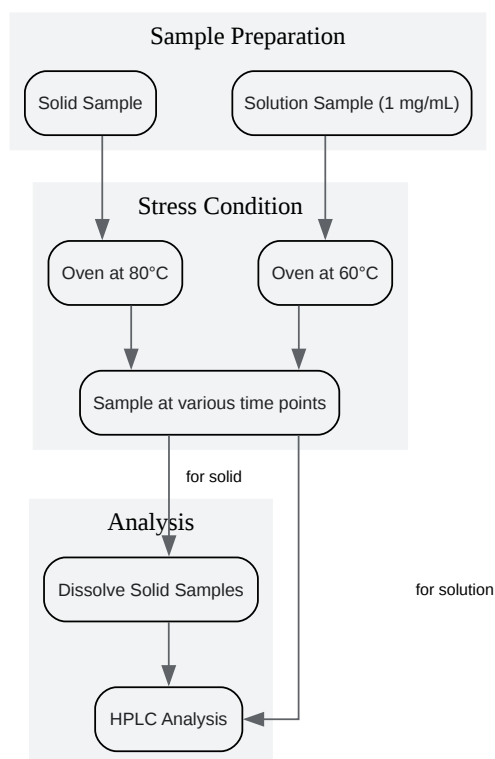
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Fig 3. Experimental workflow for photolytic degradation study.

Thermal Degradation

Causality: High temperatures accelerate chemical reactions. This study helps to determine the intrinsic thermal stability of the molecule and is important for storage temperatures. Phenolic compounds can degrade at elevated temperatures. [13][14][15] Experimental Protocol:

- Solid State: Place a known amount of the solid drug substance in a vial and store it in an oven at an elevated temperature (e.g., 80°C) for up to 7 d.
- Solution State: Prepare a 1 mg/mL solution of the drug substance and store it in a sealed vial in an oven at 60°C for up to 7 days.
- Prepare control samples stored at a lower temperature (e.g., 5°C) for both solid and solution states.
- Withdraw samples at predetermined time points.
- For solid-state samples, dissolve them in a suitable solvent to a known concentration before analysis.
- Analyze all samples by a stability-indicating HPLC method.



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Fig 4. Experimental workflow for thermal degradation study.

Analytical Methodology for Stability Assessment

A validated, stability-indicating analytical method is the cornerstone of any degradation study. It must be able to separate the active compound from its impurities.

High-Performance Liquid Chromatography (HPLC)

Causality: HPLC is the preferred technique due to its high resolution, sensitivity, and applicability to a wide range of compounds. [1] A reversed-phase compounds like 2-Acetyl-5-methylresorcinol.

Starting Protocol for HPLC Method Development:

- Column: C18, 250 mm x 4.6 mm, 5 μ m particle size. [16]* Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., C organic solvent (e.g., acetonitrile or methanol). [16][17]* Flow Rate: 1.0 mL/min. [18]* Detection: UV detector set at a wavelength where the parent instance, 280 nm. [16] A photodiode array (PDA) detector is highly recommended to assess peak purity.
- Column Temperature: 25-30°C.
- Injection Volume: 10-20 μ L.

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity. This is confirmed by analyzing considered stability-indicating if all degradation product peaks are adequately resolved from the parent peak and from each other. Peak purity analysis the parent peak is spectrally pure in the presence of its degradants.

Proposed Degradation Pathways

Disclaimer: The following pathways are predictive and based on the chemical structure of 2-Acetyl-5-methylresorcinol and established degradation from the studies outlined above are required for confirmation.

The primary sites of degradation are the electron-rich resorcinol ring and the photosensitive acetyl group.

Oxidative Pathway: The resorcinol ring is highly prone to oxidation, likely forming an intermediate radical that can be further oxidized to a quinone-like formation of colored products.

Photolytic Pathway: Under UV irradiation, the acetyl group can undergo Norrish Type I or Type II cleavage, although intramolecular hydrogen abstraction of acetophenones. [19] This can lead to the formation of radical species and subsequent rearrangement or cleavage products. The aromatic ring itself can

Fig 5. Predicted major degradation pathways for 2-Acetyl-5-methylresorcinol.

Data Presentation and Interpretation

Quantitative data from the forced degradation studies should be summarized to provide a clear overview of the molecule's stability profile.

Table 1: Summary of Recommended Stress Conditions for Forced Degradation Studies

Stress Condition	Reagent/Parameter	Typical Duration	Temperature
Acid Hydrolysis	0.1 M HCl	Up to 7 days	60°C
Base Hydrolysis	0.1 M NaOH	Up to 7 days	60°C
Oxidation	3% H ₂ O ₂	Up to 48 hours	Room Temp
Photolysis	ICH Q1B Light Source	Per ICH Q1B	Chamber Temp
Thermal (Solid)	Dry Heat	Up to 7 days	80°C

| Thermal (Solution) | Dry Heat | Up to 7 days | 60°C | Assess solution thermal stability |

Mass Balance: A critical aspect of interpretation is the mass balance. The sum of the assay value of the parent compound and the levels of all degraded products should equal the initial value. A significant deviation may indicate that some degradants are not being detected (e.g., they are volatile or do not have a chromophore for detection).

Conclusion

While specific degradation data for 2-Acetyl-5-methylresorcinol is not readily available in the public domain, its chemical structure provides clear indications of potential degradation pathways under oxidative and photolytic stress. This guide provides a robust, scientifically-grounded framework for any researcher or drug development professional to systematically evaluate the stability of the molecule. By implementing the detailed forced degradation protocols and developing a suitable stability-indicating HPLC method as described, a comprehensive understanding of the molecule's degradation profile and empirical data is indispensable for formulation development, establishing appropriate storage conditions and packaging, and ensuring the overall quality and stability of the final product.

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